K-975
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Overview
Description
K-975 is a potent, selective, and orally active inhibitor of the transcriptional enhanced associate domain (TEAD) protein. It exhibits a strong inhibitory effect on the protein-protein interactions between yes-associated protein 1 (YAP1) or transcriptional coactivator with PDZ-binding motif (TAZ) and TEAD. This compound has shown significant antitumor activity, particularly against malignant pleural mesothelioma .
Preparation Methods
Synthetic Routes and Reaction Conditions
K-975 is synthesized through a series of chemical reactions that involve the formation of an acrylamide structure. The compound covalently binds to cysteine 359 located in the palmitate-binding pocket of TEAD . The detailed synthetic route and reaction conditions are proprietary and typically involve high-throughput screening and optimization processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use. The production process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
K-975 primarily undergoes covalent binding reactions. It forms a covalent bond with cysteine 359 in the palmitate-binding pocket of TEAD through its acrylamide structure .
Common Reagents and Conditions
The synthesis of this compound involves the use of various reagents, including acrylamide derivatives and other organic compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .
Major Products Formed
The major product formed from the reactions involving this compound is the covalently bound TEAD inhibitor. This product exhibits strong inhibitory effects on the protein-protein interactions between YAP1/TAZ and TEAD .
Scientific Research Applications
K-975 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of YAP1/TAZ-TEAD interactions, which are implicated in various cancers, including malignant pleural mesothelioma
Drug Development: The compound is being investigated as a potential therapeutic agent for cancer treatment due to its strong inhibitory effects on TEAD.
Cell Biology: This compound is used in cell proliferation assays to study its effects on cell growth and protein-protein interactions.
Molecular Biology: Researchers use this compound to investigate the molecular mechanisms underlying TEAD inhibition and its impact on gene expression.
Mechanism of Action
K-975 exerts its effects by covalently binding to cysteine 359 in the palmitate-binding pocket of TEAD. This binding inhibits the protein-protein interactions between YAP1/TAZ and TEAD, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . The inhibition of these interactions results in the reduction of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
K-975 is unique in its strong and selective inhibition of TEAD. Similar compounds include:
TED-347: Another TEAD inhibitor that disrupts the protein-protein interaction between TEAD and YAP1/TAZ.
Verteporfin: A compound that inhibits YAP1-TEAD interaction but with different binding properties and efficacy.
VGLL4-mimicking peptides: These peptides inhibit YAP1/TAZ-TEAD interactions by mimicking the function of vestigial-like family member 4 (VGLL4).
This compound stands out due to its covalent binding mechanism and high selectivity for TEAD, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-[3-(4-chlorophenoxy)-4-methylphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-3-16(19)18-13-7-4-11(2)15(10-13)20-14-8-5-12(17)6-9-14/h3-10H,1H2,2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXAHQSIROUBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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